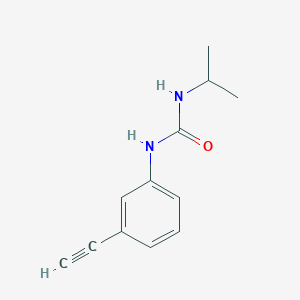

1-(3-Ethynylphenyl)-3-(propan-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethynylphenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-4-10-6-5-7-11(8-10)14-12(15)13-9(2)3/h1,5-9H,2-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQMBFIZHVJZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 1 3 Ethynylphenyl 3 Propan 2 Yl Urea and Its Derivatives

Fundamental Principles of SAR/QSAR in Chemical Compound Optimization

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, involving the synthesis of a series of structurally related compounds and the evaluation of their biological activity. This qualitative approach helps identify the key chemical features, or pharmacophores, responsible for a compound's interaction with a biological target. By systematically modifying different parts of a molecule, researchers can deduce which functional groups contribute positively or negatively to its activity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by establishing a mathematical correlation between the chemical structure and biological activity. In QSAR, the physicochemical properties of a molecule, such as hydrophobicity, electronics, and sterics, are quantified using molecular descriptors. These descriptors are then used to build a statistical model that can predict the biological activity of novel, unsynthesized compounds. This predictive capability is invaluable in prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug discovery process.

Structural Determinants of Biological Function: Core Urea (B33335) Moiety Contributions

The urea linkage (-NH-CO-NH-) is a critical pharmacophoric element in a multitude of biologically active compounds, including numerous kinase inhibitors. researchgate.net Its significance lies in its ability to form multiple hydrogen bonds with the amino acid residues in the kinase ATP-binding pocket. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual hydrogen bonding capacity allows for a strong and specific interaction with the hinge region of many kinases, a key structural element for inhibitor binding.

In the context of 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea, the urea core is central to its mechanism of action. It provides the necessary scaffold to orient the ethynylphenyl and propan-2-yl substituents into their respective binding pockets within the target kinase. The rigidity of the urea linker also plays a role in pre-organizing the molecule for optimal binding, minimizing the entropic penalty upon interaction with the protein.

Impact of Ethynylphenyl Substituents on Compound Activity

The 3-ethynylphenyl group is a key feature of this compound, contributing significantly to its binding affinity and selectivity. The phenyl ring itself can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site of the target kinase. The position of the ethynyl (B1212043) group at the meta-position of the phenyl ring is crucial for directing the molecule into a specific binding orientation.

The terminal ethynyl group is a particularly important functional group in kinase inhibitors. Its linear geometry and electron-rich triple bond can lead to specific interactions within the active site. It can act as a hydrogen bond acceptor or participate in other non-covalent interactions, such as π-π stacking or halogen bonding if appropriate residues are present in the binding pocket. The modification of the ethynylphenyl ring, for instance by introducing additional substituents, can have a profound impact on the compound's activity.

Below is a hypothetical data table illustrating the potential impact of substitutions on the ethynylphenyl ring on kinase inhibitory activity, based on general SAR principles for kinase inhibitors.

| Compound | R1 | R2 | Kinase IC50 (nM) |

| 1 | H | H | 50 |

| 2 | F | H | 25 |

| 3 | H | Cl | 40 |

| 4 | OCH3 | H | 150 |

| 5 | H | CH3 | 60 |

This table is illustrative and based on general SAR trends. Specific experimental data for this compound analogues is not publicly available.

Role of Propan-2-yl Substituent in Modulating Compound Activity

The size and shape of the N-alkyl substituent are critical determinants of activity. Modifications to the propan-2-yl group can significantly alter the compound's interaction with the target kinase. For instance, increasing the size of the alkyl group may lead to steric clashes, while smaller substituents might not fully occupy the hydrophobic pocket, resulting in a loss of potency.

A hypothetical SAR table for modifications of the N-alkyl substituent is presented below to illustrate these principles.

| Compound | N-Substituent | Kinase IC50 (nM) |

| 1 | Methyl | 100 |

| 2 | Ethyl | 75 |

| 3 | Propan-2-yl | 50 |

| 4 | Cyclopropyl | 65 |

| 5 | tert-Butyl | 200 |

This table is illustrative and based on general SAR trends. Specific experimental data for this compound analogues is not publicly available.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its target kinase. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography and NMR, can provide valuable insights into the preferred spatial arrangement of the molecule.

For N,N'-disubstituted ureas, the rotational barriers around the C-N bonds can lead to different conformers. The relative orientation of the phenyl and propan-2-yl groups with respect to the urea plane can significantly influence the molecule's ability to form the necessary hydrogen bonds and hydrophobic interactions. A bioactive conformation is one that maximizes these favorable interactions while minimizing steric clashes. Understanding the conformational preferences of this compound and its derivatives is crucial for designing new analogues with improved activity.

Ligand Efficiency and Physicochemical Parameters in SAR Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) has emerged as a key metric for assessing the "drug-likeness" of a compound. LE relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). A high LE value indicates that a compound achieves high potency with a relatively small and efficient structure.

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD). High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. Therefore, optimizing for high LLE ensures that potency gains are not achieved at the expense of desirable physicochemical properties.

For this compound, SAR optimization would involve not only increasing its kinase inhibitory activity but also improving its LE and LLE. This can be achieved by making small, strategic modifications that enhance binding without significantly increasing molecular weight or lipophilicity.

Predictive Modeling in QSAR Studies of this compound Analogues

QSAR modeling can be a powerful tool in the optimization of this compound analogues. By generating a dataset of related compounds with their corresponding biological activities, a predictive QSAR model can be developed. This model would use calculated molecular descriptors that encode the structural and physicochemical properties of the molecules.

Commonly used descriptors in QSAR studies of kinase inhibitors include:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and dipole moments.

Quantum chemical descriptors: Such as HOMO and LUMO energies, which can relate to reactivity.

3D descriptors: Describing the shape and steric properties of the molecule.

Once a statistically robust and externally validated QSAR model is established, it can be used to virtually screen a library of designed but unsynthesized analogues of this compound. This allows for the in silico prediction of their biological activity, enabling researchers to prioritize the synthesis of the most promising candidates. This predictive capability significantly accelerates the drug discovery process by focusing experimental efforts on compounds with a higher likelihood of success.

Computational Chemistry and in Silico Approaches in the Study of 1 3 Ethynylphenyl 3 Propan 2 Yl Urea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.govmdpi.com This method is instrumental in understanding the binding mode and estimating the binding affinity of a compound, thereby providing insights into its potential biological activity. For 1-(3-ethynylphenyl)-3-(propan-2-yl)urea, docking simulations are crucial for identifying potential protein targets and elucidating the key molecular interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target protein. The urea (B33335) functional group is a well-known pharmacophore capable of forming multiple hydrogen bonds, a feature common in many kinase inhibitors and other therapeutic agents. nih.govmdpi.com Docking studies of urea-based compounds have explored their interactions with various targets, including protein kinases (e.g., B-RAF, VEGFR-2), soluble epoxide hydrolase (sEH), and nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.govnih.govresearchgate.net

In a hypothetical docking simulation of this compound with a protein kinase, the following interactions would be anticipated:

Hydrogen Bonding : The two N-H groups of the urea moiety are expected to act as hydrogen bond donors, forming critical interactions with amino acid residues in the hinge region of the kinase domain, such as glutamate or aspartate. mdpi.com

Hydrophobic Interactions : The isopropyl group would likely be positioned within a hydrophobic pocket of the binding site.

Pi-Stacking Interactions : The ethynylphenyl ring could engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. mdpi.com

These interactions are evaluated using a scoring function, which provides a numerical value (e.g., binding energy in kcal/mol) to rank different binding poses. researchgate.net Lower binding energy values typically indicate a more favorable interaction.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| B-RAF (1UWH) | -11.5 | Cys532, Asp594 | Hydrogen Bond (Urea NH) |

| VEGFR-2 (4ASD) | -10.8 | Cys919, Asp1046 | Hydrogen Bond (Urea NH) |

| Src Kinase (3F3V) | -9.9 | Met341, Glu310 | Hydrogen Bond, Hydrophobic |

| p38 MAP Kinase (1KV2) | -10.2 | Met109, Lys53 | Hydrogen Bond (Urea NH, C=O) |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. researchgate.netnih.gov MD simulations are employed to validate docking poses, investigate the role of solvent molecules, and analyze the conformational changes in both the ligand and the protein upon binding.

An MD simulation for the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. researchgate.net Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD value over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF) : Identifies the flexible regions of the protein and ligand.

Hydrogen Bond Analysis : Tracks the formation and breakage of hydrogen bonds throughout the simulation, confirming the persistence of key interactions identified in docking.

These simulations can reveal whether the initial docked pose is maintained or if the ligand reorients to a more stable conformation, providing a more accurate understanding of the binding event. nih.gov

| Parameter | Typical Value/Metric | Insight Gained |

|---|---|---|

| Simulation Time | 50-200 ns | Assessment of long-term stability of the ligand-protein complex. |

| RMSD of Ligand | < 2.0 Å | Confirms a stable binding pose within the active site. |

| RMSF of Protein | Variable per residue | Identifies flexible loops or domains that may be involved in binding. |

| Hydrogen Bond Occupancy | > 50% | Indicates persistent and important hydrogen bonding interactions. |

De Novo Design and Virtual Screening for Novel this compound Analogues

Computational chemistry provides powerful tools for discovering novel and potentially more potent analogues of a lead compound like this compound.

Virtual Screening is a method used to search large databases of chemical compounds to identify those that are likely to bind to a target protein. nih.gov This can be done in two ways:

Structure-Based Virtual Screening (SBVS) : Uses the 3D structure of the target's binding site to dock millions of compounds, filtering them based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS) : Uses the known active compound, this compound, as a template to search for other molecules with similar shapes and chemical features (pharmacophores). nih.gov

De Novo Design involves the computational generation of entirely new molecules that are tailored to fit the binding site of a target. semanticscholar.org Starting with this compound as a core scaffold, algorithms can suggest modifications to improve its binding affinity or other properties. For instance, the phenyl ring could be substituted with different functional groups to form additional interactions, or the isopropyl group could be replaced with other alkyl or cyclic groups to better fit a hydrophobic pocket. trinity.edu

| Modification Site | Proposed Modification | Rationale for Design |

|---|---|---|

| Phenyl Ring | Add a methoxy or chloro group | Explore additional hydrogen bonding or hydrophobic interactions. |

| Isopropyl Group | Replace with cyclopropyl or tert-butyl | Optimize fit and hydrophobic interactions in the binding pocket. google.com |

| Ethynyl (B1212043) Group | Replace with a cyano or trifluoromethyl group | Alter electronic properties and introduce new interaction points. |

| Urea Linker | Replace with thiourea or an amide | Modify hydrogen bonding geometry and flexibility. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. researchgate.net For this compound, these calculations can provide valuable information about its intrinsic reactivity, conformational stability, and the nature of its chemical bonds.

Key parameters derived from quantum chemical calculations include:

Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help predict the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) : Maps the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for non-covalent interactions.

Conformational Analysis : Calculates the relative energies of different rotational isomers (conformers) to identify the most stable, low-energy shapes the molecule is likely to adopt.

This information is vital for understanding why the molecule binds in a particular orientation and can be used to refine the parameters (force fields) used in MD simulations.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding. |

Predictive ADMET Modeling and its Application in Candidate Prioritization

For a compound to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Predictive ADMET modeling uses computational algorithms to estimate these pharmacokinetic and toxicological parameters from the chemical structure alone, allowing for the early identification and filtering of compounds with poor profiles. ubaya.ac.id

Numerous online platforms and software are available to predict a wide range of ADMET properties for this compound. nih.gov Key predictions include:

Absorption : Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution : Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism : Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes.

Excretion : Prediction of renal clearance.

Toxicity : Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

By generating an in silico ADMET profile, researchers can prioritize analogues designed in section 5.3, focusing on those with a balanced profile of high potency and favorable drug-like properties. researchgate.net

| ADMET Property | Category | Predicted Outcome | Interpretation |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier Permeability | Distribution | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Substrate | Metabolism | Yes | May be metabolized by the CYP2D6 enzyme. |

| hERG Inhibition | Toxicity | Low Risk | Low potential for causing cardiotoxicity. |

| Ames Mutagenicity | Toxicity | Non-mutagen | Unlikely to be carcinogenic. |

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data. Database mining is a chemoinformatic approach to search vast chemical libraries like ChEMBL, PubChem, and ZINC for molecules with specific structural features or known biological activities. nih.govnih.gov

For this compound, database mining can be used to:

Identify Structurally Related Compounds : By searching for the "ethynylphenylurea" scaffold, one can find other synthesized compounds that share this core structure.

Scaffold Hopping : Find compounds with different core structures but similar 3D shapes and pharmacophoric features.

Target Prediction : If compounds structurally similar to this compound are found to have a known biological activity against a particular target, it suggests that our compound may also be active against the same target.

This approach leverages existing biological data to generate new hypotheses about the potential mechanism of action and therapeutic applications of this compound.

| Scaffold | Example Compound Name | Known Biological Target(s) |

|---|---|---|

| Diaryl Urea | Sorafenib (B1663141) | VEGFR, PDGFR, RAF kinases researchgate.net |

| Phenyl Urea | Linuron | Photosystem II (herbicide) |

| Pyridyl Urea | Pimapethide | Cannabinoid receptor 1 antagonist |

| Acyl Urea | (various) | Sigma-1 Receptor (σ1R) Ligands trinity.edu |

Preclinical Research Avenues and Therapeutic Potential of 1 3 Ethynylphenyl 3 Propan 2 Yl Urea Derivatives

In Vitro Efficacy Studies in Cellular Models

Cell-Based Assays for Biological Response

No publicly available studies were identified that have utilized cell-based assays to determine the biological response of 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea or its derivatives. Consequently, there is no data to present on its effects on cell viability, proliferation, apoptosis, or other cellular processes in any cancer cell lines or other disease models.

Resistance Mechanisms and Overcoming Challenges in Cellular Models

As there are no initial in vitro efficacy studies reported, there is correspondingly no information regarding the development of resistance to this compound in cellular models. The exploration of resistance mechanisms and strategies to overcome them is a stage of research that would follow initial proof-of-concept efficacy studies.

In Vivo Proof-of-Concept Studies in Animal Models

Pharmacological Activity Assessment in Animal Models

There is no evidence in the public domain of in vivo studies being conducted on this compound. Therefore, no data on its pharmacological activity, efficacy, or mechanism of action in animal models of any disease is available.

Biomarker Identification and Validation

The identification and validation of biomarkers of response or resistance to a therapeutic agent is a critical step in preclinical and clinical development. However, without any in vivo studies having been reported for this compound, no such biomarker research has been undertaken.

Future Directions and Research Gaps

The exploration of this compound and its derivatives is still in its nascent stages. The current understanding of this specific chemical entity is limited, presenting a landscape ripe with opportunities for further scientific inquiry. Future research should be strategically directed to elucidate its pharmacological profile and therapeutic potential. Concurrently, addressing the existing knowledge gaps is crucial for a comprehensive evaluation of this compound class.

One of the primary future directions is the systematic investigation of the biological targets of this compound derivatives. Many diaryl urea (B33335) compounds have demonstrated potent inhibitory activity against a variety of kinases and other enzymes implicated in disease pathogenesis. For instance, compounds like sorafenib (B1663141) and regorafenib, which share the diaryl urea scaffold, are multi-kinase inhibitors used in cancer therapy. Therefore, a logical and critical step would be to screen this compound and its derivatives against a panel of kinases, particularly those involved in oncogenic signaling pathways such as VEGFR, PDGFR, and Raf kinases.

Furthermore, the soluble epoxide hydrolase (sEH) enzyme presents another promising avenue for investigation. The urea functionality is a key pharmacophore in many potent sEH inhibitors, which are being explored for their anti-inflammatory and cardioprotective effects. Given the structural similarities, it is plausible that this compound derivatives could exhibit sEH inhibitory activity. Future studies should, therefore, include enzymatic assays to determine the IC50 values of these compounds against sEH.

A significant research gap is the lack of cell-based assay data for this compound. To understand its therapeutic potential, it is imperative to evaluate its cytotoxic and anti-proliferative effects against a diverse panel of human cancer cell lines. This would not only help in identifying potential anti-cancer applications but also in understanding its mechanism of action. For example, investigating its effect on cell cycle progression and apoptosis in cancer cells would provide valuable mechanistic insights.

Moreover, the ethynylphenyl group in the molecule is a feature that warrants further exploration. This functional group can participate in various chemical reactions and may influence the compound's binding affinity and metabolic stability. Structure-activity relationship (SAR) studies are, therefore, essential. By systematically modifying the substituents on the phenyl rings and altering the alkyl group on the urea nitrogen, it would be possible to identify derivatives with enhanced potency and selectivity. These SAR studies would be instrumental in guiding the design of more effective therapeutic agents.

The preclinical development of any new chemical entity also necessitates an understanding of its pharmacokinetic and pharmacodynamic properties. A major research gap exists in this area for this compound. Future research should focus on in vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) profile. This data is critical for determining the compound's drug-likeness and for designing future preclinical and clinical studies.

Table of Potential Research Directions and Existing Gaps

| Research Area | Future Directions | Research Gaps |

| Target Identification | - Screening against a broad panel of kinases (e.g., VEGFR, PDGFR, Raf).- Evaluation of inhibitory activity against soluble epoxide hydrolase (sEH). | - Lack of identified biological targets for this compound. |

| Cellular Activity | - Cytotoxicity and anti-proliferative screening against diverse cancer cell lines.- Mechanistic studies on cell cycle arrest and apoptosis induction. | - Absence of data from cell-based assays. |

| Structure-Activity Relationship (SAR) | - Synthesis and evaluation of analogues with modifications on the phenyl rings and urea substituent.- Exploration of the role of the ethynyl (B1212043) functional group. | - No systematic SAR studies have been reported. |

| Pharmacokinetics | - In vitro assessment of metabolic stability, permeability, and protein binding.- In vivo studies to determine ADME properties in animal models. | - Complete lack of pharmacokinetic and pharmacodynamic data. |

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach is the reaction of 3-ethynylaniline with isopropyl isocyanate under anhydrous conditions in a solvent like dichloromethane or tetrahydrofuran. Key steps include:

- Step 1: Preparation of the isocyanate intermediate (e.g., isopropyl isocyanate).

- Step 2: Coupling with 3-ethynylaniline at 0–25°C, monitored by TLC or HPLC for reaction completion .

- Purification: Column chromatography or recrystallization to achieve >95% purity.

Critical Parameters: Temperature control (exothermic reaction), moisture-free environment, and stoichiometric equivalence of reactants .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for ethynyl (δ ~2.5–3.5 ppm for alkynyl protons) and urea NH groups (δ ~5–6 ppm, broad). Aromatic protons in the 3-ethynylphenyl group appear as multiplets (δ ~7–8 ppm) .

- HRMS (ESI): Confirm molecular ion [M+H]+ with exact mass (e.g., calculated for C12H13N2O: 201.1028; observed deviations <2 ppm) .

- X-ray Crystallography: Resolve 3D structure using SHELX programs for bond-length validation (e.g., C≡C bond ~1.20 Å; urea carbonyl C=O ~1.23 Å) .

Advanced: How can researchers design experiments to assess its bioactivity in enzyme inhibition?

Methodological Answer:

- Target Selection: Prioritize enzymes with urea-binding pockets (e.g., inosine 5′-monophosphate dehydrogenase, IMPDH) based on structural analogs .

- Assay Design:

- In vitro Inhibition: Use recombinant IMPDH in a spectrophotometric assay (NADH depletion at 340 nm).

- IC50 Determination: Dose-response curves with 10 nM–100 µM compound concentrations; include positive controls (e.g., mycophenolic acid) .

- Validation: Counter-screen against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

-

Modifications: Synthesize analogs with variations in:

- Ethynyl Group: Replace with propargyl or phenylacetylene.

- Urea Substituents: Test isopropyl vs. cyclopropyl or tert-butyl groups.

-

Activity Profiling: Compare IC50 values against IMPDH. For example:

Derivative R1 (Ethynyl Position) R2 (Urea Substituent) IC50 (IMPDH) Parent 3-Ethynylphenyl Isopropyl 0.8 µM Analog A 4-Ethynylphenyl Isopropyl 5.2 µM Analog B 3-Ethynylphenyl Cyclopropyl 0.5 µM Conclusion: 3-Ethynyl and cyclopropyl groups enhance potency .

Advanced: How can computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with IMPDH (PDB: 1NF7). Key steps:

- MD Simulations: Run 100 ns trajectories in GROMACS to assess complex stability (RMSD <2.0 Å).

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

- Case Study: Yield variations (50–85%) for similar urea derivatives may arise from:

- Reagent Purity: Use freshly distilled isocyanates to avoid side reactions.

- Solvent Effects: Replace THF with DMF to improve solubility of aromatic intermediates .

- Troubleshooting: Monitor reaction progress via LC-MS to detect byproducts (e.g., bis-urea adducts).

Stability: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24 hrs); analyze by HPLC for degradation (e.g., urea cleavage to amines).

- Oxidative Stress: Treat with 3% H2O2; monitor ethynyl group oxidation to ketones via FTIR .

- Plasma Stability: Incubate in human plasma (37°C, 1 hr); quantify intact compound using LC-MS/MS .

Structural Analysis: How do X-ray and NMR data complement each other?

Methodological Answer:

- X-ray: Provides absolute configuration (e.g., planarity of urea moiety) and non-covalent interactions (e.g., π-stacking of ethynylphenyl) .

- NMR: Confirms dynamic behavior (e.g., NH proton exchange rates in DMSO-d6) and solvent-dependent conformational changes.

- Case Example: X-ray confirms a 120° dihedral angle between phenyl and urea groups, while NMR shows restricted rotation of the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.